5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine
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Overview
Description
5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine is a chemical compound that features a pyridine ring substituted with a vinyl group and a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxyphenylboronic acid and 2-vinylpyridine.
Suzuki-Miyaura Cross-Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with 2-vinylpyridine in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl-substituted derivatives.
Substitution: The fluorinated methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated methoxyphenyl group and vinylpyridine moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylacetic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
5-(2-Fluoro-5-methoxyphenyl)-2-vinylpyridine is unique due to the presence of both a vinyl group and a fluorinated methoxyphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-ethenyl-5-(2-fluoro-5-methoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-3-11-5-4-10(9-16-11)13-8-12(17-2)6-7-14(13)15/h3-9H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEASTNJQGYAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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